Benzyl 4-oxocyclohexanecarboxylate
Overview
Description
Benzyl 4-oxocyclohexanecarboxylate is a chemical compound with the molecular formula C14H16O3 . It has diverse applications and is a key player in scientific research.
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-oxocyclohexanecarboxylic acid with potassium carbonate in N,N-dimethylformamide, followed by the addition of (bromomethyl) benzene . The mixture is stirred at room temperature for 2 days, and the crude product is purified by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 232.275 Da and the monoisotopic mass is 232.109940 Da .Scientific Research Applications
Enantioselective Synthesis
Benzyl 4-oxocyclohexanecarboxylate plays a crucial role in enantioselective synthesis. For instance, it is used as an essential intermediate for a series of potent CCR2 antagonists. A key step in its synthesis involves an iodolactamization, leading to a highly functionalized product with increased efficiency (Campbell et al., 2009).
Design and Synthesis of Functional Cyclic Esters
The compound is integral in the design and synthesis of new cyclic esters containing protected functional groups, which are crucial for the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Aromatization Pathway in Microbial Degradation
In microbiology, this compound is involved in the aromatization pathway of cyclohexanecarboxylate degradation. This pathway is crucial in the microbial degradation of n-alkylcycloparaffins and anaerobic degradation of benzoate (Yamamoto et al., 2021).
Ligand in Copper-Catalyzed Coupling Reactions
It serves as an efficient and versatile ligand in copper-catalyzed coupling reactions of various N/O/S nucleophilic reagents with aryl halides, leading to the synthesis of a variety of products (Lv & Bao, 2007).
Catalyst in Hydrocarboxylation
This compound is used in the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, showcasing its catalytic activity and selectivity in certain chemical reactions (Paul et al., 2016).
Carboxylation of C-H Bonds
It is instrumental in the carboxylation of benzylic and aliphatic C-H bonds with CO2, providing direct access from hydrocarbons to corresponding carboxylic acids (Ishida et al., 2019).
Safety and Hazards
The safety data sheet for a related compound, Benzyl benzoate, indicates that it is harmful if swallowed, very toxic to aquatic life, and can cause skin irritation and serious eye irritation . It’s important to handle Benzyl 4-oxocyclohexanecarboxylate with care, given the potential for similar hazards.
Properties
IUPAC Name |
benzyl 4-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDOCFYEPPIDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572346 | |
Record name | Benzyl 4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62596-26-3 | |
Record name | Benzyl 4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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